molecular formula C18H36N2O4 B13375509 Isopentyl 6-{[(isopentyloxy)carbonyl]amino}hexylcarbamate

Isopentyl 6-{[(isopentyloxy)carbonyl]amino}hexylcarbamate

Cat. No.: B13375509
M. Wt: 344.5 g/mol
InChI Key: RMATWYNJTHQLKO-UHFFFAOYSA-N
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Description

Isopentyl 6-{[(isopentyloxy)carbonyl]amino}hexylcarbamate is a complex organic compound characterized by its unique structure, which includes isopentyl groups and carbamate functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopentyl 6-{[(isopentyloxy)carbonyl]amino}hexylcarbamate typically involves multiple steps. One common approach is to start with the preparation of the isopentyl carbamate intermediate. This can be achieved by reacting isopentyl alcohol with phosgene or a phosgene substitute in the presence of a base such as pyridine. The resulting isopentyl chloroformate is then reacted with hexylamine to form the desired carbamate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Isopentyl 6-{[(isopentyloxy)carbonyl]amino}hexylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted carbamates or amines.

Scientific Research Applications

Isopentyl 6-{[(isopentyloxy)carbonyl]amino}hexylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Isopentyl 6-{[(isopentyloxy)carbonyl]amino}hexylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Isopentyl acetate: Known for its use as a flavoring agent and solvent.

    Isopentyl nitrite: Used medically as a vasodilator.

    Isopentylamine: Utilized in organic synthesis and as a precursor for pharmaceuticals.

Uniqueness

Isopentyl 6-{[(isopentyloxy)carbonyl]amino}hexylcarbamate is unique due to its dual functionality as both a carbamate and an isopentyl derivative. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H36N2O4

Molecular Weight

344.5 g/mol

IUPAC Name

3-methylbutyl N-[6-(3-methylbutoxycarbonylamino)hexyl]carbamate

InChI

InChI=1S/C18H36N2O4/c1-15(2)9-13-23-17(21)19-11-7-5-6-8-12-20-18(22)24-14-10-16(3)4/h15-16H,5-14H2,1-4H3,(H,19,21)(H,20,22)

InChI Key

RMATWYNJTHQLKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)NCCCCCCNC(=O)OCCC(C)C

Origin of Product

United States

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